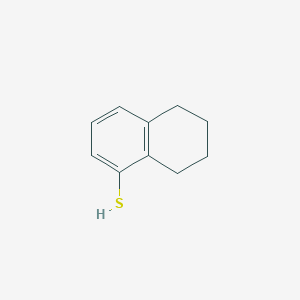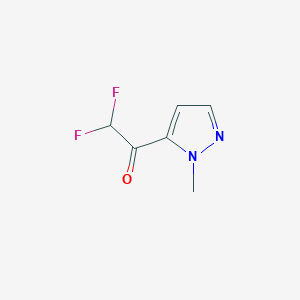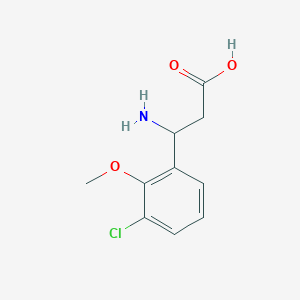
Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is an organic compound with the molecular formula C8H17NO3. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-(hydroxymethyl)propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of tert-butyl (3-oxo-2-(hydroxymethyl)propyl)carbamate.
Reduction: Formation of tert-butyl (3-amino-2-(hydroxymethyl)propyl)amine.
Substitution: Formation of various substituted carbamates depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, such as phosphatidyl ethanolamines and ornithine derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxymethyl group.
N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group compared to tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate
Uniqueness
This compound is unique due to its dual functionality, providing both amine protection and a hydroxymethyl group for further chemical modifications. This makes it particularly useful in complex organic syntheses .
Eigenschaften
Molekularformel |
C9H20N2O3 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h7,12H,4-6,10H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
DMYHDQCDVPWIQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)


